N-((3,6-Dichloropyridazin-4-yl)methyl)benzamide
Overview
Description
“N-((3,6-Dichloropyridazin-4-yl)methyl)benzamide” is a chemical compound with the molecular formula C12H9Cl2N3O . It has an average mass of 282.125 Da and a monoisotopic mass of 281.012268 Da . It is used in scientific research due to its unique properties.
Molecular Structure Analysis
The molecular structure of “this compound” consists of 12 carbon atoms, 9 hydrogen atoms, 2 chlorine atoms, 3 nitrogen atoms, and 1 oxygen atom .Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not detailed in the search results, related compounds have been studied. For example, compound 1 potently inhibits clinically related leukemia cell lines driven by FLT3-ITD, FLT3-ITD/D835Y, FLT3-ITD/F691L, or BCR-ABL .Scientific Research Applications
Synthesis and Cardiac Electrophysiological Activity
N-((3,6-Dichloropyridazin-4-yl)methyl)benzamide analogs have been synthesized and evaluated for their potential in treating cardiac arrhythmias. Compounds showing class III electrophysiological activity suggest their utility in developing new therapeutic agents for arrhythmia treatment (Morgan et al., 1990).
Anticancer Applications
Another research direction involves the synthesis and evaluation of derivatives for their antitumor activities. For example, certain benzamide derivatives have been explored for their efficacy in cancer cell proliferation inhibition and potential use as anticancer drugs (Zhou et al., 2008).
Targeted Drug Delivery for Melanoma
Benzamide derivatives conjugated with alkylating cytostatics have been synthesized and shown to have targeted cytotoxicity against melanoma cells, supporting the development of selective drug delivery systems for melanoma therapy (Wolf et al., 2004).
Neuroleptic Activity
Research into benzamides also includes the design and synthesis of compounds as potential neuroleptics. Studies have identified derivatives with significant inhibitory effects on stereotyped behavior in rats, indicating their potential use in psychosis treatment (Iwanami et al., 1981).
Herbicidal Activity
This compound and its derivatives have also been investigated for their potential as herbicides, showing effectiveness in controlling annual and perennial grasses, which could be of great benefit in agricultural applications (Viste et al., 1970).
Properties
IUPAC Name |
N-[(3,6-dichloropyridazin-4-yl)methyl]benzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9Cl2N3O/c13-10-6-9(11(14)17-16-10)7-15-12(18)8-4-2-1-3-5-8/h1-6H,7H2,(H,15,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSZUORYTZQQAGL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NCC2=CC(=NN=C2Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9Cl2N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90463842 | |
Record name | N-[(3,6-Dichloropyridazin-4-yl)methyl]benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90463842 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
631914-68-6 | |
Record name | N-[(3,6-Dichloropyridazin-4-yl)methyl]benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90463842 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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